4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride
Overview
Description
4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10F3N·HCl. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride typically involves the reaction of 4,4,4-Trifluoro-2-methylbutan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride include:
4,4,4-Trifluoro-2-methylbutan-1-amine: The non-hydrochloride form of the compound.
4,4,4-Trifluoro-2-butanone: Another trifluoromethyl-containing compound with different reactivity and applications.
4-(Trifluoromethyl)aniline: A compound with a trifluoromethyl group attached to an aromatic ring, used in different chemical contexts.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(3-9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZMNUWBBIRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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